

Unveiling Sch 13835: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sch 13835

Cat. No.: B1681525

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This technical whitepaper provides a comprehensive overview of **Sch 13835**, a notable inhibitor of the platelet-derived growth factor (PDGF) signaling pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of the currently available technical data, including its chemical identity, mechanism of action, and relevant experimental insights.

Chemical Structure and Properties

Sch 13835 is chemically identified as 2-bromomethyl-5-chlorobenzene sulfonylphthalimide. Its assigned CAS number is 150519-70-3.

While a definitive, publicly available image of its chemical structure is limited, its nomenclature suggests a molecule combining a phthalimide group with a substituted benzene sulfonamide. The "2-bromomethyl-5-chloro" portion indicates the specific substitution pattern on the benzene ring.

Table 1: Chemical Identifiers for **Sch 13835**

Identifier	Value
Compound Name	Sch 13835
Systematic Name	2-bromomethyl-5-chlorobenzene sulfonylphthalimide
CAS Number	150519-70-3

Quantitative Physicochemical Properties:

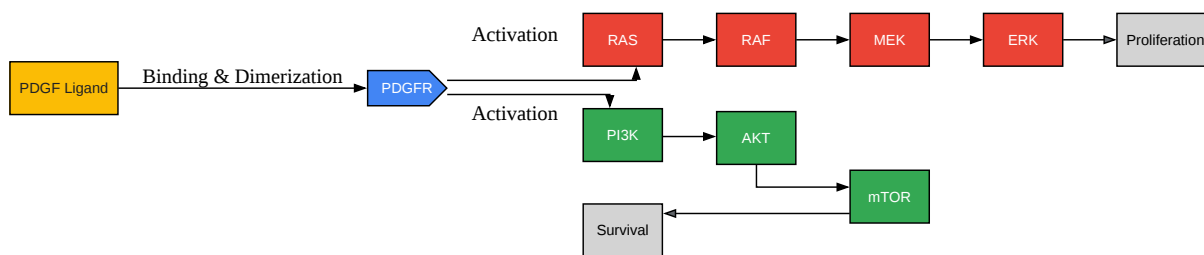
A thorough search of publicly accessible scientific literature and chemical databases did not yield specific quantitative properties for **Sch 13835**, such as molecular weight, melting point, solubility, or IC50 values against PDGF receptors. A notable property mentioned in the literature is its instability in aqueous or other protic solvents, where it undergoes ring-opening to form an acid.^[1]

Mechanism of Action: Inhibition of the PDGF Signaling Pathway

Sch 13835 functions as an inhibitor of the platelet-derived growth factor (PDGF) signaling pathway.^[1] The PDGF pathway is a critical regulator of cell growth, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.

The general mechanism of the PDGF signaling cascade is initiated by the binding of PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) to their cognate receptor tyrosine kinases (PDGFR α and PDGFR β). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites then serve as docking stations for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways. These pathways ultimately regulate gene expression related to cell survival, proliferation, and angiogenesis.

By inhibiting this pathway, **Sch 13835** is presumed to interfere with one or more of these key activation steps, though the precise molecular target and mode of inhibition are not detailed in the available literature.



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References

- 1. 2-bromomethyl-5-chlorobenzene sulfonylphthalimide CAS#: 150519-70-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Unveiling Sch 13835: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681525#sch-13835-chemical-structure-and-properties]

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